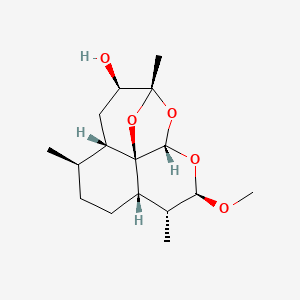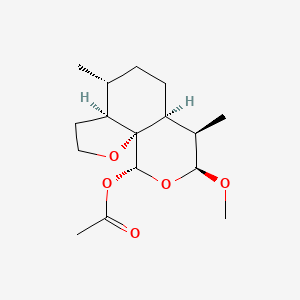
デセチレンシプロフロキサシン塩酸塩
説明
Desethylene ciprofloxacin is a major metabolite of ciprofloxacin. It is also a degradation product of ciprofloxacin that can be created through advanced oxygenation processes as a potential way to remove ciprofloxacin from wastewater. It is also created during degradation of ciprofloxacin by chlorination.
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
科学的研究の応用
薬物動態研究
デセチレンシプロフロキサシンはシプロフロキサシンの主要な代謝産物です {svg_1}. 特に重症患者において、薬物動態の観点から研究されています {svg_2}. シプロフロキサシンのデセチレンシプロフロキサシンへの代謝変換と、その主な活性代謝産物への曝露が調べられています {svg_3}. シプロフロキサシンの薬物代謝変換に影響を与える可能性のある、人口統計学的、検査学的、遺伝的要因などが調査されています {svg_4}.
抗菌活性
デセチレンシプロフロキサシンは、ナリジクス酸と同等の抗菌活性を示します {svg_5}. このことは、抗菌剤とその有効性に関する研究において、デセチレンシプロフロキサシンが重要な化合物であることを示しています。
代謝変換
シプロフロキサシンのデセチレンシプロフロキサシンへの代謝変換は、身長、クレアチニンクリアランス、年齢など、いくつかの要因と関連付けられています {svg_6}. この変換は、さまざまな集団における薬物の分布と有効性を理解する上で重要です。
廃水処理研究
デセチレンシプロフロキサシンは、シプロフロキサシンから高度な酸素化プロセスによって生成される分解産物であり、廃水からシプロフロキサシンを除去する可能性のある方法として考えられています {svg_7}. このことから、環境科学および廃水処理研究において関連性があります。
塩素化研究
デセチレンシプロフロキサシンは、塩素化によるシプロフロキサシンの分解によっても生成されます {svg_8}. このことから、塩素化プロセスに関連する研究において注目すべき化合物となります。
標準品
デセチレンシプロフロキサシン塩酸塩は、感染症研究化学物質および分析標準品の標準品として使用されています {svg_9}. このことは、分析化学および感染症研究における重要性を示しています。
作用機序
Target of Action
Desethylene Ciprofloxacin Hydrochloride, also known as Ciprofloxacin Impurity C HCl or Desethyleneciprofloxacin monohydrochloride, is a major metabolite of Ciprofloxacin . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Desethylene Ciprofloxacin Hydrochloride inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes with high affinity, preventing them from relaxing supercoiled DNA and promoting the breakage of double-stranded DNA . This disruption of DNA processes inhibits bacterial growth and leads to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways in bacteria . This disruption prevents the bacteria from replicating and functioning properly, leading to their death .
Pharmacokinetics
Desethylene Ciprofloxacin Hydrochloride is a metabolite of Ciprofloxacin, and its pharmacokinetics are likely similar to that of the parent drug . Ciprofloxacin is well-absorbed orally, and its distribution in the body is extensive . It is partially metabolized in the liver, forming several metabolites . The elimination of Ciprofloxacin is primarily through renal excretion .
Result of Action
The result of Desethylene Ciprofloxacin Hydrochloride’s action is the inhibition of bacterial growth and the death of bacterial cells . By disrupting the function of key enzymes involved in DNA processes, it prevents bacteria from replicating and functioning properly .
Action Environment
The action of Desethylene Ciprofloxacin Hydrochloride can be influenced by various environmental factors. For instance, the presence of the compound in wastewater has been shown to affect microbial communities . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH . It’s also important to note that the compound can persist in conventional activated sludge processes, indicating its stability in such environments .
生化学分析
Biochemical Properties
Desethylene Ciprofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a major metabolite of Ciprofloxacin, which is known to inhibit bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV .
Cellular Effects
Desethylene Ciprofloxacin Hydrochloride has significant effects on various types of cells and cellular processes. As a metabolite of Ciprofloxacin, it shares the antibacterial activity of its parent compound, influencing cell function by inhibiting bacterial DNA synthesis and replication .
Molecular Mechanism
The molecular mechanism of action of Desethylene Ciprofloxacin Hydrochloride is similar to that of Ciprofloxacin. It exerts its effects at the molecular level by inhibiting topoisomerases II and IV, essential enzymes for bacterial DNA synthesis and replication .
Temporal Effects in Laboratory Settings
It is known that the metabolic ratio of Desethylene Ciprofloxacin is positively associated with height and creatinine clearance, and negatively associated with age .
Dosage Effects in Animal Models
It is known that Ciprofloxacin, the parent compound, has dose-dependent effects in animal models .
Metabolic Pathways
Desethylene Ciprofloxacin Hydrochloride is involved in the metabolic pathways of Ciprofloxacin. It is a major metabolite of Ciprofloxacin, suggesting that it is produced through the metabolic processes that Ciprofloxacin undergoes in the body .
Transport and Distribution
Given its structural similarity to Ciprofloxacin, it may share similar transport and distribution characteristics .
Subcellular Localization
Given its structural similarity to Ciprofloxacin, it may share similar subcellular localization characteristics .
特性
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFTUIHVVTJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200925 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528851-31-2 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528851312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 528851-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYLENECIPROFLOXACIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I800TJK7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)



![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)


